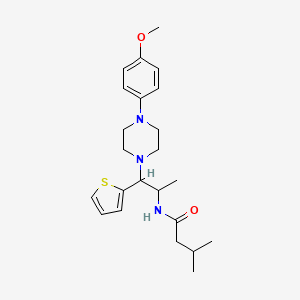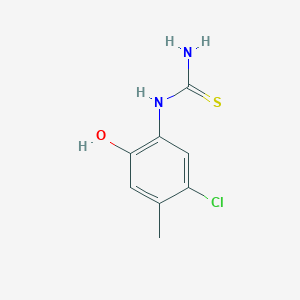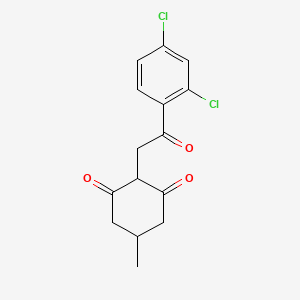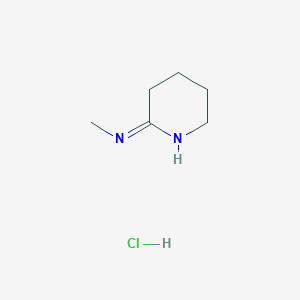
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide" is a complex molecule that appears to be related to the family of piperazines, which are known for their potential pharmacological properties. Piperazines are a class of organic compounds that have been studied for various biological activities, including their potential use in treating diseases such as schistosomiasis, as well as their interaction with dopamine receptors, which are significant in the context of neurological disorders .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of 1-methyl piperazine with other chemical entities to form the desired compound. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, involving the reaction of 1-methyl piperazine with a thiophene derivative and subsequent modifications to introduce the methoxyphenyl and methylbutanamide groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The methoxyphenyl group attached to the piperazine ring is a common feature in compounds that target dopamine D2 receptors, as it can influence the binding affinity and selectivity of the molecule . The thiophene moiety in the compound adds another layer of complexity, potentially affecting the molecule's electronic properties and its interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The alkoxyphenyl group, for example, can participate in electrophilic aromatic substitution reactions, while the thiocarbamyl group can be involved in nucleophilic addition reactions . The specific chemical reactions that "N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide" might undergo are not detailed in the provided papers, but it can be inferred that the molecule's reactivity would be influenced by the presence of these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the methoxy group can increase the lipophilicity of the molecule, which is important for its ability to cross biological membranes . The basicity of the piperazine nitrogen atoms can affect the compound's solubility and its interaction with acids or acid chlorides to form hydrochlorides, as seen in the synthesis of related compounds . The specific physical and chemical properties of the compound would need to be determined experimentally, as they are not provided in the papers.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Antimicrobial Activities : Novel derivatives of piperazine have been synthesized for their potential biological activities, such as antimicrobial and antiviral properties. For example, 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides showed significant activity as 5-HT7 receptor antagonists with IC50 values ranging from 12-580nM, indicating potential applications in neurological research and therapy (Yoon et al., 2008).
Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities : New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds exhibited promising antiviral and antimicrobial activities, suggesting potential for agricultural applications (Reddy et al., 2013).
Structural and Chemical Analysis
Crystal Structure and Anti-Ischemic Activity : Cinnamide derivatives, including compounds with a 4-methoxyphenyl piperazin-1-yl moiety, have been synthesized and characterized. Their crystal structures were analyzed, and some showed effective activities against neurotoxicity and protective effects on cerebral infarction, demonstrating potential for therapeutic applications in neurology (Zhong et al., 2018).
Antidepressant and Receptor Binding Studies
Dual Action at Serotonin Receptors and Serotonin Transporter : A new class of compounds exhibiting dual activity at 5-HT1A serotonin receptors and serotonin transporter has been developed, showing nanomolar affinity for both targets. These compounds, including derivatives with a piperazin-1-yl moiety, present a promising approach for the development of antidepressant drugs (Orus et al., 2002).
Potential Applications in Oncology
Analogues of σ Receptor Ligand for Therapeutic and Diagnostic Applications : Novel analogues of PB28, a σ receptor ligand, were designed with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology. This study highlights the importance of modifying chemical structures to achieve desired biological properties and potential applications in cancer therapy (Abate et al., 2011).
Propiedades
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-17(2)16-22(27)24-18(3)23(21-6-5-15-29-21)26-13-11-25(12-14-26)19-7-9-20(28-4)10-8-19/h5-10,15,17-18,23H,11-14,16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGRZXDNZGNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)
![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)



![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

